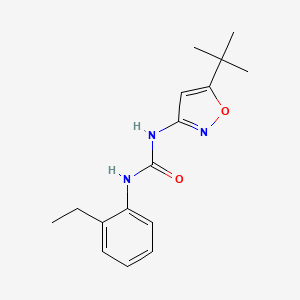![molecular formula C18H23Cl2N3O2 B5482570 N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)
N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a critical role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. Adenosine A1 receptor antagonists have been investigated as potential therapeutic agents for a variety of diseases, including Parkinson's disease, epilepsy, and chronic pain.
Mécanisme D'action
DPCPX exerts its effects by binding to and blocking the adenosine A1 receptor, which is expressed in various tissues throughout the body, including the brain, heart, and immune system. Adenosine A1 receptor activation has been shown to have a variety of effects, including reducing neuronal excitability, decreasing inflammation, and regulating cardiovascular function. By blocking the adenosine A1 receptor, DPCPX can modulate these physiological processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. In the brain, DPCPX has been shown to reduce neuronal excitability and protect against neurotoxicity. In the heart, DPCPX has been shown to regulate cardiac function and protect against ischemia-reperfusion injury. In the immune system, DPCPX has been shown to modulate inflammation and regulate cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPCPX is its high potency and selectivity for the adenosine A1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, one limitation of DPCPX is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Orientations Futures
There are several potential future directions for research on DPCPX. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in various physiological processes, including sleep, inflammation, and cardiovascular function. Additionally, the use of DPCPX in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Méthodes De Synthèse
The synthesis of DPCPX involves several steps, including the reaction of 2,3-dichlorophenyl isocyanate with 2-pyrrolidinone to form the corresponding urea intermediate, which is then reacted with 1-piperidinecarboxylic acid to yield the final product. The synthesis of DPCPX has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
DPCPX has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as anticonvulsant effects in animal models of epilepsy. DPCPX has also been investigated as a potential treatment for chronic pain, with promising results in animal studies.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-14-6-3-7-15(17(14)20)21-18(25)23-11-2-1-5-13(23)9-12-22-10-4-8-16(22)24/h3,6-7,13H,1-2,4-5,8-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJINTXUWDSVTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2CCCC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenylspiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,2'-oxirane]](/img/structure/B5482504.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)
![6-(2-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5482529.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482534.png)

methanol](/img/structure/B5482544.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)

![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[4-(2-thienyl)butanoyl]-3-piperidinecarboxylic acid](/img/structure/B5482561.png)
